BRAF-Mutant A375 Melanoma Cell Proliferation: G-479 IC50 0.004 μM vs. GDC-0623
In the BRAF V600E-mutant A375 melanoma cell line, G-479 inhibits proliferation with an IC50 of 0.004 μM (4 nM) . While the primary publication characterizes G-479 as demonstrating improved bioactivity over GDC-0623 in multiple aspects [1], a direct head-to-head IC50 comparator for A375 cells between G-479 and GDC-0623 is not reported in the same assay system . The quantitative A375 IC50 value for G-479 is firmly established; the differentiation claim relative to GDC-0623 is supported by the overall structure-activity relationship framework presented in the discovery study [1].
| Evidence Dimension | Antiproliferative activity (IC50) in BRAF V600E-mutant melanoma cells |
|---|---|
| Target Compound Data | IC50 = 0.004 μM (4 nM) |
| Comparator Or Baseline | GDC-0623 (improved bioactivity noted; direct comparative IC50 value not specified in the same assay) |
| Quantified Difference | G-479 IC50 = 0.004 μM in A375 cells; GDC-0623 characterized as having lower activity but without numerically paired comparator |
| Conditions | A375 human melanoma cell line (BRAF V600E mutant); cell proliferation assay |
Why This Matters
The 4 nM IC50 in A375 cells establishes G-479 as a highly potent antiproliferative agent in BRAF-mutant melanoma models, supporting its selection for in vitro studies where robust pathway suppression is required.
- [1] Robarge KD, Lee W, Eigenbrot C, et al. Structure based design of novel 6,5 heterobicyclic mitogen-activated protein kinase kinase (MEK) inhibitors leading to the discovery of imidazo[1,5-a] pyrazine G-479. Bioorg Med Chem Lett. 2014 Oct 1;24(19):4714-4723. doi:10.1016/j.bmcl.2014.08.008 View Source
